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Introduction

(7R)-Elisrasib, also known as D3S-001, is an investigational, orally bioavailable, next-
generation covalent inhibitor of the KRAS G12C mutation. This mutation is a key oncogenic
driver in various solid tumors. Developed by D3 Bio, (7R)-Elisrasib is engineered to overcome
the limitations of first-generation KRAS G12C inhibitors by demonstrating rapid and complete
target engagement. This technical guide provides a detailed overview of the pharmacokinetics
and bioavailability of (7R)-Elisrasib, compiling available preclinical and clinical data to support
ongoing research and development efforts.

Mechanism of Action and Signhaling Pathway

(7R)-Elisrasib selectively and irreversibly binds to the cysteine residue of the KRAS G12C
mutant protein. This covalent modification locks the protein in an inactive, GDP-bound state,
thereby inhibiting downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and
PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.
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Caption: KRAS G12C Signaling Pathway and Mechanism of Elisrasib Inhibition.

Pharmacokinetics
Preclinical Pharmacokinetics

Preclinical studies in mouse models have demonstrated that (7R)-Elisrasib exhibits good oral
pharmacokinetic properties. Following oral administration, the compound is absorbed and
reaches plasma concentrations that are associated with significant anti-tumor activity in
xenograft models.

Table 1: Preclinical Pharmacokinetic Parameters of (7R)-Elisrasib in Mice

Tumor Growth

Dose (mg/kg, oral) Cmax (ng/mL) AUC (ng*h/mL) Inhibition (TGI)
10 100 - 200 Not Reported Significant

30 500 - 1000 Not Reported Profound

100 > 2000 Not Reported Complete

Note: The data presented are estimations derived from graphical representations in published
preclinical studies. Specific numerical values for Cmax and AUC were not provided in a tabular
format in the referenced literature.
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Clinical Pharmacokinetics

The pharmacokinetics of (7R)-Elisrasib have been evaluated in a Phase 1/2 clinical trial
(NCT05410145) in patients with advanced solid tumors harboring the KRAS G12C mutation.
The study involved a dose-escalation phase with oral daily doses ranging from 50 mg to 900
mg.

Key findings from the clinical study include:

» Dose-Dependent Exposure: Pharmacokinetic analysis indicated a linear relationship
between the dose of (7R)-Elisrasib and plasma exposure.

o Half-Life: The terminal plasma half-life (t1/2) of (7R)-Elisrasib is approximately 11 hours,
supporting a once-daily dosing regimen.[1]

 Recommended Phase 2 Dose (RP2D): Based on the evaluation of safety, efficacy, and
pharmacokinetic data, a dose of 600 mg once daily has been selected for further
investigation.[1]

Table 2: Human Pharmacokinetic Parameters of (7R)-Elisrasib (D3S-001)

Terminal Half-life

Dose (mg, QD Cmax (ng/mL AUC (ng*h/mL
(mg, QD) (ng/mL) (ng ) (t1/2) (hours)

50 - 900 Dose-proportional Dose-proportional ~11

Note: Detailed Cmax and AUC values for each dose cohort are not yet publicly available.

Bioavailability

While specific oral bioavailability (F%) data for (7R)-Elisrasib has not been formally published,
the compound is described as orally bioavailable. The observed dose-proportional
pharmacokinetics and significant anti-tumor efficacy following oral administration in both
preclinical and clinical settings suggest adequate absorption and systemic exposure.

Experimental Protocols
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In Vivo Pharmacokinetic Studies in Mice

A general workflow for assessing the pharmacokinetics of (7R)-Elisrasib in mouse models is
outlined below.
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Caption: General Workflow for a Preclinical Pharmacokinetic Study.
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Detailed Methodology:

e Animal Models: Studies typically utilize immunodeficient mice (e.g., nude mice) bearing
subcutaneous xenografts of human cancer cell lines with the KRAS G12C mutation (e.g.,
NCI-H358).

e Drug Formulation and Administration: (7R)-Elisrasib is formulated in a suitable vehicle for
oral administration. The compound is administered to the mice via oral gavage at various
dose levels.

o Sample Collection: Blood samples are collected from the mice at multiple time points post-
administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The blood is then processed to
obtain plasma, which is stored frozen until analysis.

o Bioanalytical Method: The concentration of (7R)-Elisrasib in the plasma samples is
quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method.

Representative LC-MS/MS Protocol for Quantification

While the specific LC-MS/MS method for (7R)-Elisrasib is proprietary, a typical protocol for the
quantification of a small molecule kinase inhibitor in plasma is as follows:

e Sample Preparation:
o Thaw plasma samples on ice.

o To 50 pL of plasma, add 150 uL of a protein precipitation solvent (e.g., acetonitrile)
containing an appropriate internal standard.

o Vortex the mixture to precipitate the plasma proteins.
o Centrifuge the samples to pellet the precipitated proteins.
o Transfer the supernatant to a new plate or vial for analysis.

e Liquid Chromatography:
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o Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 pum).
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A gradient elution is typically used to separate the analyte from endogenous
plasma components.

o Flow Rate: 0.4 mL/min.

o Tandem Mass Spectrometry:
o lonization: Electrospray ionization (ESI) in positive ion mode.

o Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective
detection. Specific precursor-to-product ion transitions for (7R)-Elisrasib and the internal
standard are monitored.

o Data Analysis:

o A calibration curve is generated by plotting the peak area ratio of the analyte to the internal
standard against the nominal concentration of the calibration standards.

o The concentration of (7R)-Elisrasib in the unknown samples is determined by
interpolating their peak area ratios from the calibration curve.

Conclusion

(7R)-Elisrasib is a promising next-generation KRAS G12C inhibitor with favorable
pharmacokinetic properties. Preclinical studies have demonstrated its oral availability and
dose-dependent exposure, which correlates with robust anti-tumor activity. Early clinical data
from the Phase 1/2 trial have confirmed its dose-proportional pharmacokinetics in humans and
established a well-tolerated and efficacious dose for further clinical development. The
approximately 11-hour half-life supports a convenient once-daily dosing schedule. Further data
from ongoing and future studies will provide a more comprehensive understanding of the
absorption, distribution, metabolism, and excretion of (7R)-Elisrasib, which will be crucial for its
continued development and potential clinical application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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